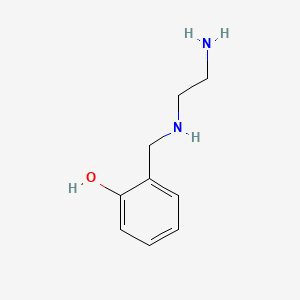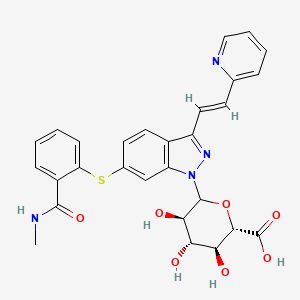
BDP 558/568 azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP 558/568 azide is a borondipyrromethene dye with azide functional group for Click chemistry. Its spectra are close to Cyanine3 channel. The fluorophore has been used for lipid tracking as BDP 558/568 C12, but azide functional groups allow easy conjugation with a wide variety of other molecules of interest.
Applications De Recherche Scientifique
1. Fluorescence Microscopy in Biological Studies
BDP 558/568 azide has been utilized in biological research for fluorescence microscopy. For example, Herbert et al. (2011) employed fluorescent BODIPY probes, including red-fluorescent BODIPY 558/568, to label and track the amphibian chytrid fungus Batrachochytrium dendrobatidis in multi-strain experiments. They found that cells stained with BODIPY 558/568 could be distinguished based on their fluorescence characteristics, indicating the probe's utility in research involving multiple strains of pathogens (Herbert, Leung, & Bishop, 2011).
2. Development of Sensor Molecules
This compound has been used in the development of sensor molecules for detecting specific ions. Bricks et al. (2005) incorporated BDP into sensor molecules for detecting Fe(III) ions. The BDP derivative showed dual emission in water and could be employed for selective ratiometric signaling of Fe(III) in buffered aqueous solutions (Bricks, Kovalchuk, Trieflinger, Nofz, Büschel, Tolmachev, Daub, & Rurack, 2005).
3. Protein Imaging in Live Cells
The application of this compound in cellular protein imaging has been demonstrated by Beatty et al. (2011). They described a BODIPY-cyclooctyne (BDPY), a membrane-permeant fluorophore, for labeling intracellular proteins in live mammalian cells with reactive azides. This method revealed significant fluorescence signals above background in azide-tagged cells labeled with BDPY (Beatty, Szychowski, Fisk, & Tirrell, 2011).
4. Photosensitizer for Photodynamic Therapy
Yogo et al. (2005) explored a photosensitizer based on the BODIPY chromophore, highlighting its potential in photodynamic therapy. They developed a novel photosensitizer scaffold (2I-BDP) based on BODIPY, which exhibited strong near-infrared singlet oxygen luminescence emission and higher photostability than conventional photosensitizers. This makes it suitable for applications in oxidative stress studies and cell photosensitization (Yogo, Urano, Ishitsuka, Maniwa, & Nagano, 2005).
5. Localization in Living Cells
Brubaker et al. (1999) synthesized Bodipy 558/568-modified acetazolamide for localizing carbonic anhydrase in living cells. The modified acetazolamide labeled cells at low concentrations and showed efficacy as an inhibitor, proving useful for studying carbonic anhydrase in various organisms due to the active site's high conservation in this enzyme (Brubaker, Mao, & Gay, 1999).
Propriétés
Formule moléculaire |
C19H19BF2N6OS |
|---|---|
Poids moléculaire |
428.2688 |
Nom IUPAC |
N-(3-azidopropyl)-3-(5,5-difluoro-7-(thiophen-2-yl)-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide |
InChI |
InChI=1S/C19H19BF2N6OS/c21-20(22)27-14(7-9-19(29)24-10-2-11-25-26-23)4-5-15(27)13-16-6-8-17(28(16)20)18-3-1-12-30-18/h1,3-6,8,12-13H,2,7,9-11H2,(H,24,29) |
Clé InChI |
ZPOKKCUBLPETSH-UHFFFAOYSA-N |
SMILES |
F[B-]1(F)[N+]2=C(C3=CC=CS3)C=CC2=CC4=CC=C(CCC(NCCCN=[N+]=[N-])=O)N14 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bodipy 558/568 azide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B1192197.png)

![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1192204.png)

